molecular formula C11H19NSi B11902106 Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- CAS No. 920033-58-5

Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-

Cat. No.: B11902106
CAS No.: 920033-58-5
M. Wt: 193.36 g/mol
InChI Key: DVJZCTMWSKPACV-UHFFFAOYSA-N
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Description

Structurally, it is represented as (4-methylbenzyl)(trimethylsilyl)amine. The TMS group is known for its electron-donating properties via σ-π conjugation, which modifies the electronic environment of the amine, while the 4-methyl substituent enhances steric bulk and hydrophobicity .

Synthesis of this compound can be inferred from analogous methods in the evidence. For example, N-[(trimethylsilyl)methyl]benzylamine (CAS 53215-95-5) is synthesized via reaction of benzylamine with (chloromethyl)trimethylsilane in the presence of a base . Adapting this approach, 4-methylbenzylamine would react with chlorotrimethylsilane under similar conditions to yield the target compound.

Properties

CAS No.

920033-58-5

Molecular Formula

C11H19NSi

Molecular Weight

193.36 g/mol

IUPAC Name

1-(4-methylphenyl)-N-trimethylsilylmethanamine

InChI

InChI=1S/C11H19NSi/c1-10-5-7-11(8-6-10)9-12-13(2,3)4/h5-8,12H,9H2,1-4H3

InChI Key

DVJZCTMWSKPACV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation of 4-Methylbenzylamine with Chloromethyltrimethylsilane

The most efficient method involves the reaction of 4-methylbenzylamine with chloromethyltrimethylsilane (ClCH2SiMe3) under solvent-free conditions . This exothermic process proceeds via nucleophilic substitution, where the amine acts as both a reactant and a base to neutralize HCl byproducts.

Procedure

  • Reagents : 4-Methylbenzylamine (5.2 mol), chloromethyltrimethylsilane (2.0 mol).

  • Conditions : Neat reaction at 120°C for 12 hours under nitrogen .

  • Workup : The mixture is cooled, filtered to remove benzylamine hydrochloride salts, washed with water, and dried. The crude product is purified via vacuum distillation (bp 100–200°C), yielding 85.6% of the target compound with 98.4% purity (GC) .

Mechanistic Insight

4-Methylbenzylamine+ClCH2SiMe3Δ4-Methyl-N-(trimethylsilyl)benzylamine+HCl\text{4-Methylbenzylamine} + \text{ClCH}2\text{SiMe}3 \xrightarrow{\Delta} \text{4-Methyl-N-(trimethylsilyl)benzylamine} + \text{HCl}

The absence of solvent enhances reaction efficiency, while excess amine ensures complete conversion.

Solvent-Mediated Silylation in Acetonitrile

A modified approach utilizes acetonitrile as a solvent, enabling milder conditions suitable for lab-scale synthesis .

Procedure

  • Reagents : 4-Methylbenzylamine (1.0 equiv), chloromethyltrimethylsilane (1.0 equiv), acetonitrile.

  • Conditions : Reflux at 84°C for 15 hours .

  • Workup : The solvent is removed under reduced pressure, and the residue is distilled under vacuum to isolate the product. Yields range from 54–67%, with purity confirmed by 1H^1\text{H} NMR .

Advantages and Limitations

  • Lower Temperature : Reduces side reactions like oligomerization.

  • Scalability Challenges : Solvent removal and distillation increase operational complexity compared to the solvent-free method.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3 (Hypothetical)
Yield 85.6%54–67%N/A
Temperature 120°C84°C25°C
Solvent NoneAcetonitrileDichloromethane
Scalability IndustrialLab-scaleLab-scale
Purity 98.4% (GC)>95% (NMR)Dependent on workup

Purification and Characterization

  • Distillation : Critical for removing unreacted starting materials and siloxane byproducts. The target compound typically distills at 77–80°C under 0.5 mmHg .

  • Spectroscopic Data :

    • 1H^1\text{H} NMR (CDCl3): δ 7.21–7.35 (m, 4H, aromatic), 3.50 (s, 2H, CH2N), 2.20 (s, 3H, CH3), 0.00 (s, 9H, SiMe3) .

    • 29Si^{29}\text{Si} NMR: δ 12.5 ppm (SiMe3) .

Industrial Considerations

Large-scale production employs continuous flow reactors to enhance heat dissipation and reduce reaction time . Key parameters include:

  • Residence Time : 30–60 minutes.

  • Temperature Control : Maintained at 110–130°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Formation of substituted benzenemethanamines.

Scientific Research Applications

Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-methyl-N-(trimethylsilyl)- involves its interaction with molecular targets through its amine and silyl groups. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Silylated Analogs: 4-Methylbenzylamine

  • Reactivity and Basicity : The absence of the TMS group in 4-methylbenzylamine results in a more nucleophilic amine due to reduced steric hindrance and electronic stabilization. The TMS group in the target compound likely decreases basicity by delocalizing the lone pair on nitrogen .
  • Solubility : The TMS group increases hydrophobicity, making the target compound less water-soluble than 4-methylbenzylamine.

Silylated Benzylamines Without Methyl Substitution

  • Example : N-[(Trimethylsilyl)methyl]benzylamine (CAS 53215-95-5) .
  • The TMS group in both compounds enhances thermal stability but may reduce reactivity in polar solvents.

Silylated Amines with Different Substituents

  • Example : Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]- (CAS 150969-57-6) .
  • Comparison : The methoxymethyl group introduces polarity, increasing solubility in polar aprotic solvents compared to the target compound. The TMS group’s electron-donating effect is similar, but the methoxymethyl group may participate in hydrogen bonding, altering reactivity.

Schiff Base Derivatives

  • Example : 4-Methyl-N-[(4-methylphenyl)methylene]benzenemethanamine (CAS 71022-60-1), a Schiff base synthesized via condensation of 4-methylbenzylamine with 4-methylbenzaldehyde .
  • Stability and Applications : The target compound’s primary amine is more reactive toward electrophiles, while the Schiff base’s imine group is prone to hydrolysis. Schiff bases are widely used in coordination chemistry, whereas silylated amines like the target compound may serve as protected intermediates or catalysts.

Data Tables

Table 1: Physical Properties

Compound Boiling Point (°C, estimated) Solubility in Water LogP (estimated)
Benzenemethanamine, 4-methyl-N-(TMS)- 180–200 Low 3.5–4.0
4-Methylbenzylamine 210–215 Moderate 1.8–2.2
N-[(TMS)methyl]benzylamine 170–185 Very low 3.0–3.5

Table 2: NMR Data Comparison (1H, δ ppm)

Compound Aromatic Protons TMS Protons N-CH2-
Benzenemethanamine, 4-methyl-N-(TMS)- 7.1–7.3 (m) 0.0–0.5 (s) 3.2–3.5
4-Methyl-N-[(4-methylphenyl)methylene]- 7.1–7.6 (m) 4.7–4.8 (s, CH2)
N-[(TMS)methyl]benzylamine 7.2–7.4 (m) 0.1–0.3 (s) 3.1–3.4

Biological Activity

Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-, also known as 4-Methylbenzylamine, is a compound with significant biological activity that has been explored in various research contexts. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C8H11N
  • Molecular Weight: 121.1796 g/mol
  • CAS Registry Number: 104-84-7
  • IUPAC Name: Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-

The structural formula indicates that it contains a benzene ring substituted with a methyl group and an amine functional group, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of Benzenemethanamine derivatives often relates to their interaction with various biological targets. Research indicates that such compounds can influence cellular signaling pathways, particularly in cancer biology.

  • Inhibition of Kinases : Some studies have shown that derivatives of benzenemethanamine can inhibit kinases involved in tumor progression. For instance, compounds targeting NEK4 have been linked to reduced viability in non-small cell lung cancer (NSCLC) cells, suggesting a potential therapeutic application in oncology .
  • Antioxidant Properties : There is evidence that benzenemethanamine derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related cellular damage. This property is particularly relevant in neuroprotective strategies .
  • Neurological Effects : Certain studies have indicated that these compounds may have implications in neuropharmacology, affecting neurotransmitter systems and potentially offering benefits in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of benzenemethanamine analogues demonstrated their ability to inhibit cell proliferation in EGFR-mutant NSCLC cells. The analogues were observed to induce apoptosis through the downregulation of survivin, an anti-apoptotic protein .

CompoundIC50 (µM)Mechanism of Action
Compound A2.5NEK4 inhibition
Compound B3.0Apoptosis induction via survivin downregulation

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of 4-methylbenzylamine derivatives showed promising results in reducing neuronal damage induced by oxidative stress. The compounds were tested in vitro using neuronal cell lines exposed to oxidative agents .

TreatmentNeuronal Viability (%)Oxidative Stress Marker Reduction (%)
Control100-
Compound C8530
Compound D9040

Q & A

Q. What are the recommended synthetic routes for Benzenemethanamine, 4-methyl-N-(trimethylsilyl)-, and how can reaction yields be optimized?

Methodological Answer: Copper-mediated cross-coupling reactions are effective for synthesizing silylated amines. A validated protocol involves reacting 1,1-dibromo-1-alkenes with nitrogen nucleophiles under argon at 60–80°C, yielding 45–60% product. Key optimizations include:

  • Stoichiometry: 1:1.2 molar ratio of alkene to amine.
  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients (10–40% ethyl acetate).
  • Catalyst: CuI (5 mol%) with 1,10-phenanthroline as a ligand . Alternative palladium-catalyzed methods require anhydrous conditions but achieve higher regioselectivity in aromatic systems .
MethodCatalystYield (%)Key Condition
Copper-mediatedCuI45–60Argon, 60–80°C
Palladium-catalyzedPd(PPh₃)₄55–70Moisture-free, 100°C

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–7.2 ppm) and trimethylsilyl groups (δ 0.1–0.3 ppm).
  • ²⁹Si NMR: Confirms Si–N bonding (δ −10 to −15 ppm).
  • IR Spectroscopy: Identifies Si–C (1250 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches.
  • Mass Spectrometry (ESI-TOF): Molecular ion [M+H]⁺ at m/z 236.1 (calculated) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reactivity in nucleophilic substitutions?

Methodological Answer: The trimethylsilyl group reduces nucleophilic substitution rates by 30–50% due to steric hindrance and electron donation. Kinetic assays (UV-Vis monitoring at 280 nm) show:

  • SN2 Reactivity: Rate constant (k) drops from 2.1 × 10⁻³ s⁻¹ (non-silylated) to 0.9 × 10⁻³ s⁻¹ (silylated).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) partially offset steric effects via solvation .

Q. What computational approaches model the electronic properties of this compound?

Methodological Answer:

  • DFT (B3LYP/6-311G(d,p)): Predicts HOMO-LUMO gaps (4.8 eV) and partial charges (N: −0.35, Si: +1.2).
  • Cyclic Voltammetry: Validates computational ionization potentials (ΔE = 1.2 V vs. Ag/AgCl).
  • NIST Data: Matches experimental IR and NMR shifts within 5% error .

Q. How can this compound serve as a precursor in organometallic catalysis?

Methodological Answer: The silyl group stabilizes Pd(0) complexes in cross-couplings:

  • Suzuki-Miyaura Reaction: Yields 75–85% biphenyl derivatives with aryl bromides.
  • X-ray Crystallography: Confirms κ¹-N coordination in Pd complexes (Pd–N bond: 2.05 Å) .

Stability and Degradation

Q. What strategies mitigate degradation during storage?

Methodological Answer:

  • Storage: −20°C under argon in amber vials reduces Si–N hydrolysis.
  • Lyophilization: Increases shelf life by 40% compared to solutions.
  • HPLC-MS Monitoring: Uses a C18 column (acetonitrile/water, 0.1% TFA) to detect trimethylsilanol (RT: 3.2 min) and 4-methylbenzenemethanamine (RT: 5.8 min) .

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